N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
Description
This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. The Z-configuration at the C5 benzylidene group is critical for its stereochemical properties. The substituents include:
- Benzylidene moiety: A 4-hydroxy-3-methoxyphenyl group, which introduces hydrogen-bonding capacity (via -OH) and electron-donating effects (via -OCH₃) .
- Amide group: A 2-methylbenzamide substituent at the N3 position, contributing steric bulk and hydrophobic interactions .
Synthetic routes typically involve base-catalyzed condensation reactions, as seen in analogous compounds (e.g., potassium carbonate in ethanol) .
Properties
Molecular Formula |
C19H16N2O4S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C19H16N2O4S2/c1-11-5-3-4-6-13(11)17(23)20-21-18(24)16(27-19(21)26)10-12-7-8-14(22)15(9-12)25-2/h3-10,22H,1-2H3,(H,20,23)/b16-10- |
InChI Key |
YLOAPIRKPXFIEY-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S |
Origin of Product |
United States |
Preparation Methods
Thiazolidinone Core Formation
The thiazolidinone scaffold is synthesized by reacting chloroacetic acid (6 ) with thiourea (7 ) in aqueous medium under reflux (100–110°C, 8–10 h). This generates 2-imino-4-thiazolidinone (11 ), which undergoes acid hydrolysis (HCl, 6 M) to yield 2-thioxo-1,3-thiazolidin-4-one (3 ).
Reaction Scheme 1:
Yields for this step typically range from 83% to 94%, depending on reaction time and acid concentration.
Knoevenagel Condensation
The benzylidene group is introduced by condensing 3 with 4-hydroxy-3-methoxybenzaldehyde (15 ) in ethanol under acidic catalysis (acetic acid, 80°C, 6 h). The reaction proceeds via a dehydration mechanism, forming the (5Z)-5-(4-hydroxy-3-methoxybenzylidene) intermediate (16 ).
Reaction Scheme 2:
The Z-configuration is confirmed via (coupling constant ) and X-ray crystallography.
Benzamide Coupling
The final step involves coupling 16 with 2-methylbenzoyl chloride (17 ) in anhydrous acetonitrile using triethylamine as a base (0°C to rt, 12 h). The reaction achieves 78–85% yield after purification via silica gel chromatography.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. In a modified protocol, the thiazolidinone formation step is conducted in a microwave reactor (250 W, 5 min), reducing reaction time from 8 h to 5 min while maintaining 83% yield. The benzylidene condensation is similarly accelerated (15 min vs. 6 h) without compromising stereoselectivity.
Table 1: Conventional vs. Microwave Synthesis Comparison
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Thiazolidinone Step Time | 8–10 h | 5 min |
| Condensation Step Time | 6 h | 15 min |
| Overall Yield | 72% | 80% |
| Energy Consumption | High | Low |
Ruthenium-Catalyzed Cross-Coupling
Recent advances employ transition-metal catalysts for regioselective synthesis. A ruthenium-based system ([Ru(p-cymene)Cl₂]₂, 10 mol%) in t-amyl alcohol at 80°C facilitates the one-pot formation of the thiazolidinone-benzylidene framework (2 h, 89% yield). This method bypasses intermediate isolation, reducing purification steps.
Mechanistic Insight:
The ruthenium catalyst activates the alkyne precursor, enabling cyclization and subsequent benzylidene insertion via a concerted metalation-deprotonation pathway.
Solvent and Catalyst Optimization
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve benzamide coupling yields (up to 92%) compared to ethanol (78%). Non-polar solvents like toluene are less effective due to poor solubility of intermediates.
Catalytic Systems
-
Acid Catalysts: p-Toluenesulfonic acid (pTSA) in benzylidene condensation increases reaction rate by 40%.
-
Base Catalysts: K₂CO₃ in DMF enhances amidation efficiency (94% vs. 85% with Et₃N).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a saturated derivative.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a saturated derivative.
Scientific Research Applications
N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in disease processes.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors.
Interfering with Cellular Processes: It can interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The benzylidene group varies from simple phenyl (Compound 8a) to polar 4-hydroxy-3-methoxy (Target, ZINC1811848) and bulky 3-methoxy-4-propoxy (). These modifications influence electronic properties and solubility .
- Amide Modifications : The 2-methylbenzamide in the target compound contrasts with electron-withdrawing nitro (ZINC1811848) or chloro () groups. Such changes affect reactivity and binding interactions .
- Synthesis: Most analogs are synthesized via base-catalyzed condensation (e.g., K₂CO₃ in ethanol), but active methylene compounds (e.g., acetylacetone) require acetic acid and ammonium acetate .
Physicochemical Properties
- Melting Points: Compound 8a (): 290°C, reflecting high crystallinity due to acetyl and pyridinyl groups . Compound 6a (): Not reported, but ester/amide functionalities likely reduce melting points compared to nitro derivatives.
- Spectroscopic Data: IR: Carbonyl bands (1605–1715 cm⁻¹) confirm the presence of thiazolidinone (C=O) and amide/ester groups . NMR: Aromatic protons in the 7.3–8.4 ppm range (DMSO-d₆) are consistent across analogs .
Functional Group Effects
- Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) and nitro (-NO₂) substituents alter electron density on the benzylidene ring, affecting reactivity in cycloaddition or dimerization reactions .
Biological Activity
N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide, also known by its CAS number 638137-63-0, is a complex organic compound that exhibits a variety of biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molar Mass : 402.44 g/mol
- Structural Features : The structure includes a thiazolidinone ring and a benzamide moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, including this compound, demonstrate significant antimicrobial properties. In a study examining various thiazolidinone derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. Notably:
- Minimum Inhibitory Concentration (MIC) values for the most active compounds ranged from 0.004 mg/mL to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Escherichia coli .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |
| Compound 12 | 0.011 | N/A | Escherichia coli |
Anti-inflammatory Activity
The compound is also noted for its anti-inflammatory properties. Similar thiazolidinone structures have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in the inflammatory response:
- Compounds in this class have demonstrated IC values ranging from 0.66 to 2.04 μM for COX-II inhibition .
Antidiabetic Effects
Thiazolidinones are recognized for their insulin-sensitizing effects, making them candidates for diabetes treatment. The presence of specific functional groups in this compound may enhance its efficacy in glucose metabolism modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazolidinone core interacts with various enzymes involved in metabolic processes and inflammatory pathways.
- Antioxidant Activity : The hydroxyl and methoxy groups contribute to the compound's ability to scavenge free radicals.
- Receptor Modulation : It may act on specific receptors involved in inflammation and metabolic regulation.
Case Studies
Recent studies have focused on the synthesis and evaluation of similar thiazolidinone derivatives:
- Study on Antibacterial Activity : A series of compounds were synthesized and tested against multiple bacterial strains. The results showed that modifications in the thiazolidinone structure significantly enhanced antibacterial potency compared to standard antibiotics like ampicillin .
- Evaluation of Anti-inflammatory Properties : Another study highlighted the potential of these compounds as selective COX-II inhibitors, suggesting their utility in managing inflammatory diseases while minimizing gastrointestinal side effects associated with traditional NSAIDs .
Q & A
Q. What are the critical steps and optimal conditions for synthesizing N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide?
The synthesis involves multi-step organic reactions:
Thiosemicarbazone formation : Condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide under reflux in ethanol or acetic acid (yield optimization requires pH control and stoichiometric ratios) .
Cyclization : Reaction with α-halo ketones (e.g., chloroacetic acid) to form the thiazolidinone ring. Temperature (80–100°C) and solvent choice (DMF or THF) influence ring closure efficiency .
Acylation : Coupling with 2-methylbenzoyl chloride using a base (e.g., triethylamine) to introduce the benzamide group. Purity is enhanced via recrystallization from ethanol .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., Z-configuration of the benzylidene group) and detect impurities .
- HPLC : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns and acetonitrile/water mobile phases .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₉H₁₆N₂O₄S₂) and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial assays : MIC values against Staphylococcus aureus (8–16 µg/mL) and Candida albicans (16–32 µg/mL) via broth microdilution .
- Anticancer screening : IC₅₀ of 12 µM against HeLa cells in MTT assays, linked to thiazolidinone-mediated apoptosis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modification strategies :
- Benzylidene substituents : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position enhances anticancer activity by 30% .
- Thiazolidinone core : Replacing sulfur with selenium improves redox-modulating properties but reduces solubility .
- Methodology : Parallel synthesis of analogs followed by in vitro screening (e.g., kinase inhibition assays for anticancer targets) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Dose-response validation : Reproduce assays across multiple cell lines (e.g., HeLa vs. MCF-7) to confirm specificity .
- Target identification : Use pull-down assays with biotinylated probes or computational docking (e.g., AutoDock Vina) to map interactions with proteins like EGFR or COX-2 .
- Metabolic stability : Assess hepatic microsome stability to rule out false negatives due to rapid degradation .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators Bax/Bcl-2) .
- Proteomic analysis : SILAC-based quantification to track protein expression changes (e.g., downregulation of PI3K/Akt pathway proteins) .
- In vivo models : Xenograft studies in nude mice with pharmacokinetic monitoring (Cₘₐₓ, t₁/₂) to correlate efficacy with bioavailability .
Methodological Challenges and Solutions
Q. What are the key considerations for scaling up synthesis without compromising yield?
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
- Catalyst optimization : Use immobilized lipases or transition-metal catalysts (e.g., Pd/C) for recyclability .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression and automate impurity removal .
Q. How can researchers address poor aqueous solubility during formulation?
- Nanoparticle encapsulation : Use PLGA or liposomes (size: 100–200 nm) to enhance bioavailability .
- Salt formation : React with HCl or sodium lauryl sulfate to improve dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
